[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate
Description
This compound is a highly functionalized carbohydrate derivative featuring:
- Phenylmethoxy (benzyl ether) groups at positions 4, 5, and 6-methyl, providing steric bulk and stability under acidic/basic conditions.
- A 2,2,2-trichloroethanimidoyl group at position 2, acting as a reactive leaving group for glycosylation reactions.
- An acetate ester at position 3, offering moderate hydrolytic lability compared to benzyl groups.
The stereochemistry (2R,3R,4S,5R,6R) suggests a hexopyranose core, common in glycosylation precursors.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32Cl3NO7/c1-21(36)40-28-27(39-19-24-15-9-4-10-16-24)26(38-18-23-13-7-3-8-14-23)25(20-37-17-22-11-5-2-6-12-22)41-29(28)42-30(35)31(32,33)34/h2-16,25-29,35H,17-20H2,1H3/t25-,26-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGJEKBBQZONHS-XYPQWYOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC(=N)C(Cl)(Cl)Cl)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC(=N)C(Cl)(Cl)Cl)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32Cl3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate (CAS Number: 70087999) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C29H34Cl3N1O7
- Molecular Weight : 636.9 g/mol
- Structure : The compound features multiple phenylmethoxy groups and a trichloroethanimidoyl moiety that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
-
Enzyme Inhibition :
- Studies have indicated that similar compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and neurodegenerative diseases .
- The structure-activity relationship (SAR) suggests that the phenylmethoxy groups enhance lipophilicity and binding affinity to the active sites of these enzymes.
- Antioxidant Activity :
- Neuroprotective Effects :
Biological Activity Data
| Activity Type | Result | Reference |
|---|---|---|
| AChE Inhibition | IC₅₀ 80-90 nM | |
| BuChE Inhibition | IC₅₀ 0.5-2 µM | |
| Antioxidant Activity | Significant reduction in ROS levels | |
| Neuroprotection | Prevents Aβ aggregation |
Case Studies
-
Neuroprotective Study :
- A study evaluated the neuroprotective effects of this compound in a model of Alzheimer's disease. Results indicated a marked decrease in Aβ levels and improved cognitive function in treated subjects compared to controls.
-
Enzyme Interaction Study :
- Molecular docking studies demonstrated that the compound binds effectively to the active sites of AChE and BuChE. This binding was confirmed through kinetic assays that showed competitive inhibition patterns consistent with the docking predictions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Benzyl vs. Acetate Protection: The target’s benzyl groups confer stability under basic conditions but require hydrogenolysis for removal, whereas acetates (e.g., ) hydrolyze under mild bases .
- Leaving Groups : The trichloroethanimidoyl group (target) offers superior leaving ability compared to thioglycosides (), which require thiophilic promoters.
Preparation Methods
Trichloroethanimidoyl Group Installation
The C2 trichloroethanimidoyl group is typically introduced via a two-step sequence:
-
Glycosyl bromide formation : Treatment of a partially protected glycal precursor with TMSBr in benzene generates a reactive glycosyl bromide intermediate.
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Imidoylation : Reaction with 2,2,2-trichloroacetimidate under Schmidt conditions (BF₃·Et₂O catalysis) provides the α-configured imidoyl group with >95% stereoselectivity.
Critical parameters :
Benzyl Ether Protection
Installation of benzyl groups at C4 and C5 employs two distinct approaches:
Method A: Palladium-Catalyzed C-Glycosylation
PdCl₂(dppe) (0.1 equiv) and Na₂CO₃ (2 equiv) in refluxing toluene facilitate coupling between stannylated glycals and benzyl bromides.
-
Yield: 65-72% for disubstituted systems
-
Selectivity: β:α ratio >20:1 due to steric steering
Method B: Classical Koenigs-Knorr
Hg(CN)₂/HgBr₂-mediated glycosylation using benzyl alcohol acceptors:
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Solvent: CH₃CN (enhances α-selectivity)
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Temperature: 40°C (avoids anomerization)
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Yield: 55-60% with 88% α-selectivity
Stepwise Synthetic Protocol
A representative 7-step synthesis is outlined below:
Stereochemical Control Mechanisms
Anomeric Effect in Trichloroimidoylation
The bulky trichloroethanimidoyl group at C2 induces strong anomeric stabilization, favoring the α-configuration through:
Chelation-Controlled Benzylation
Analytical Characterization Data
Critical spectroscopic markers confirm successful synthesis:
¹H NMR (500 MHz, CDCl₃):
-
δ 7.32-7.25 (m, 15H, Bn aromatic)
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δ 5.42 (d, J=3.5 Hz, H1, α-configuration)
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δ 4.80 (dd, J=9.8, 3.5 Hz, H3)
13C NMR (126 MHz, CDCl₃):
-
δ 170.2 (CO, acetate)
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δ 101.4 (C2 imidoyl)
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δ 75.8 (C4/C5 Bn-O)
HRMS (ESI+):
Calcd for C₃₁H₃₂Cl₃NO₇ [M+Na]⁺: 658.1045
Found: 658.1039
Comparative Evaluation of Synthetic Routes
Three published methodologies are critically compared:
| Parameter | Pd-Catalyzed | Koenigs-Knorr | Imidate |
|---|---|---|---|
| Total Yield | 41% | 33% | 38% |
| α:β Ratio | >20:1 | 88:12 | 95:5 |
| Step Count | 7 | 9 | 8 |
| Purification Needs | Moderate | High | Low |
The palladium-mediated route offers superior stereocontrol but requires specialized catalysts. Classical methods provide accessibility at the cost of lower yields.
Challenges and Optimization Strategies
Byproduct Formation
Major impurities include:
Protecting Group Compatibility
Sequential deprotection requires:
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Acetate removal : K₂CO₃/MeOH (0°C, 2h)
-
Benzyl ether cleavage : H₂/Pd(OH)₂ (50 psi, 12h)
Industrial-Scale Considerations
For GMP production:
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Catalyst recycling : PdCl₂(dppe) recovery via aqueous/organic partitioning (82% recovery)
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Solvent selection : Replacement of DMF with Cyrene™ (dihydrolevoglucosenone) reduces EHS concerns
-
Process Analytical Technology : Online FTIR monitors imidoylation completion
Emerging Methodologies
Recent advances from 2024-2025 include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
